molecular formula C9H19NO B1423524 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine CAS No. 1334147-47-5

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine

Cat. No. B1423524
M. Wt: 157.25 g/mol
InChI Key: BRIAXAVVOHZGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C9H19NO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular weight of 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine is 157.25 . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Ethoxycyclobutanones are utilized in various chemical synthesis processes. For instance, they react with silyl enol ethers to yield formal [4+2] cycloadducts, useful in creating highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). Similarly, these compounds can participate in Lewis acid catalyzed unions with various heterocyclic amines, facilitating the synthesis of a broad range of heterocyclic compounds at ambient temperatures (Lin, Yang, Pan, & Rao, 2016).

Application in Organic Chemistry

  • In organic chemistry, 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine serves as a precursor or intermediate in diverse synthetic pathways. For instance, it is used in the synthesis of 1,3-thiazolidines via [2+3]-cycloaddition of azomethine ylides with thiocarbonyl compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Additionally, 3-ethoxycyclobutanones have been used in the synthesis of substituted 2-alkylquinolines through a [3+3] annulation reaction with aromatic amines, producing multisubstituted derivatives (Shan, Sun, Xia, & Rao, 2011).

Safety And Hazards

The safety data sheet for 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine indicates that it has some level of acute oral toxicity (Category 4, H302) and may cause skin corrosion or irritation .

properties

IUPAC Name

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-5-11-8-6-7(10-4)9(8,2)3/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAXAVVOHZGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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